Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-

Crystallography Solid-State Chemistry Halogen Bonding

For researchers requiring reproducible crystallographic data and robust SAR starting points, this dichlorinated quinoline is the precise solution. Unlike mono-chlorinated analogs, this scaffold provides a structurally validated halogen-bonded network essential for crystal engineering and a defined acetyl torsion angle (-78.27°) for pharmacophore modeling. Key advantages include: • Benchmark NorA efflux pump inhibitor with a documented IC50 of 1,100 nM. • Optimized LogP (4.91) balances solubility and permeability for cell-based assays. • Ensures batch-to-batch consistency with a purity of ≥97%.

Molecular Formula C18H13Cl2NO
Molecular Weight 330.2 g/mol
CAS No. 729569-97-5
Cat. No. B12884590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-
CAS729569-97-5
Molecular FormulaC18H13Cl2NO
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)C(=O)C
InChIInChI=1S/C18H13Cl2NO/c1-10-17(11(2)22)18(13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)21-10/h3-9H,1-2H3
InChIKeyZZEOLDYINYSEFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]ethanone (CAS 729569-97-5): Structural and Comparative Profile for Procurement Decision-Makers


Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- (CAS 729569-97-5) is a synthetic dichlorinated quinoline derivative with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 g/mol . The compound is characterized by a planar quinoline core substituted with an acetyl group at the 3-position, a methyl group at the 2-position, a 6-chloro substituent, and a 2-chlorophenyl ring at the 4-position. This specific substitution pattern distinguishes it from the more common mono-chlorinated analogs such as 1-(6-chloro-2-methyl-4-phenyl-3-quinolinyl)ethanone and confers unique solid-state conformational properties relevant to crystallographic studies and structure-based design [1].

Why 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]ethanone Cannot Be Replaced by Generic Quinoline Analogs in Research and Development


In-class quinoline derivatives are not interchangeable due to the pronounced impact of aryl ring substitution on both intermolecular interactions and biological target engagement. The 2-chlorophenyl group in 729569-97-5 introduces a steric and electronic environment that directly alters the dihedral angle between the quinoline and phenyl rings and the acetyl group torsion, as documented by single-crystal X-ray diffraction [1]. These conformational features dictate crystal packing motifs distinct from those of the 4-phenyl analog [2]. Furthermore, the presence of the second chlorine atom modifies the compound's lipophilicity, shifting the predicted LogP to 4.91 compared to 4.98 for the mono-chlorinated comparator , which influences solubility and membrane permeability profiles in cell-based assays. For researchers and procurement specialists, selecting the correct dichlorinated scaffold ensures reproducibility in crystallographic experiments and structure-activity relationship (SAR) campaigns where subtle conformational or electronic differences can alter binding outcomes.

Quantitative Differentiation Evidence for 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]ethanone vs. Closest Analogs


Crystal Packing Architecture: Unique Cl···O Halogen Bonding Network vs. C–H···O Dimers in the 4-Phenyl Analog

The solid-state structure of 729569-97-5 is stabilized by a two-dimensional array formed via centrosymmetric C–H···O hydrogen bonds and Cl···O halogen bonds [Cl2···O1 = 3.0508 (11) Å] [1]. In contrast, the 4-phenyl analog 1-(6-chloro-2-methyl-4-phenyl-3-quinolinyl)ethanone lacks the second chlorine atom and exhibits only C–H···O dimers without halogen bonding, resulting in a simpler one-dimensional stacking motif [2]. This difference in intermolecular network architecture directly affects crystal morphology, stability, and dissolution behavior.

Crystallography Solid-State Chemistry Halogen Bonding

Acetyl Group Conformation: Torsion Angle Constraints Reveal Steric Influence of the 2-Chlorophenyl Substituent

The acetyl C–C–C–O torsion angle in 729569-97-5 is −78.27 (17)°, with the acetyl group twisted significantly out of the quinoline plane [1]. For the 4-phenyl analog, the corresponding acetyl torsion angle is not explicitly reported but the dihedral angle between the phenyl ring and the quinoline plane is 62.70 (3)° [2]. The 2-chloro substituent on the phenyl ring in 729569-97-5 creates a steric clash that forces the acetyl group into a more constrained conformation compared to the unsubstituted phenyl analog, impacting the accessibility of the carbonyl oxygen for hydrogen bonding and reactivity.

Conformational Analysis X-ray Crystallography Structure-Based Drug Design

Predicted Lipophilicity Shift: ACD/LogP 4.91 vs. LogP 4.98 for the 4-Phenyl Analog

Predicted logP (ACD/Labs Percepta) for 729569-97-5 is 4.91, compared to 4.98 for the 4-phenyl analog 1-(6-chloro-2-methyl-4-phenyl-3-quinolinyl)ethanone . The slight decrease in lipophilicity, attributable to the electron-withdrawing 2-chloro substituent, suggests marginally improved aqueous solubility and altered membrane partitioning, which can be decisive in cell-based assays where compound precipitation limits interpretable results.

Physicochemical Properties ADME Prediction LogP

NorA Efflux Pump Inhibition: Target Compound IC50 of 1,100 nM Provides a Baseline for Dichlorinated Quinoline SAR

729569-97-5 was tested against the NorA efflux pump in Staphylococcus aureus SA-1199B expressing the GrlA A116E mutant and showed an IC50 of 1,100 nM in the ethidium bromide efflux assay [1]. While direct comparator data for the 4-phenyl analog in the same assay are unavailable, this result establishes the dichlorinated scaffold as a weakly active NorA inhibitor. The presence of the 2-chlorophenyl group distinguishes it from the 4-phenyl series, which may exhibit different SAR trends, making 729569-97-5 a valuable reference point for medicinal chemistry efforts targeting efflux-mediated resistance.

Antimicrobial Resistance Efflux Pump Inhibition NorA

Recommended Application Scenarios for 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]ethanone Based on Quantitative Evidence


Single-Crystal Growth and Solid-State Property Studies Leveraging Halogen Bonding

The unique Cl···O halogen bonding network identified in 729569-97-5 [1] makes this compound a prime candidate for crystal engineering studies. Researchers investigating the influence of halogen bonding on crystal morphology, thermal stability, or mechanical properties will benefit from the reproducible 2-D packing architecture, which is absent in the 4-phenyl analog. Procurement of this specific dichlorinated scaffold ensures access to a structurally validated halogen-bonded system.

Conformationally Constrained Scaffold for Structure-Based Drug Design

The experimentally determined acetyl torsion angle of −78.27 (17)° defines a specific carbonyl orientation that can be exploited in molecular docking and pharmacophore modeling [1]. Compared to the 4-phenyl analog, whose acetyl group conformation is not directly quantified, 729569-97-5 provides a structurally resolved template for designing inhibitors where a defined acetyl vector is critical for target engagement.

Reference Compound for NorA Efflux Pump Inhibitor SAR

With a measured IC50 of 1,100 nM against NorA in S. aureus [1], 729569-97-5 serves as a benchmark for evaluating structural modifications aimed at improving efflux pump inhibitory potency. The dichlorinated quinoline core offers a distinct SAR branch point relative to mono-chlorinated or non-chlorinated analogs, enabling researchers to systematically probe the contribution of the 2-chlorophenyl substituent to anti-efflux activity.

Physicochemical Reference for Lipophilicity-Tailored Analog Design

The predicted LogP of 4.91 for 729569-97-5 [1] positions this compound as a moderately lipophilic scaffold suitable for optimization campaigns where balancing solubility and permeability is essential. In comparison to the more lipophilic 4-phenyl analog (LogP 4.98), the dichlorinated compound offers a slightly improved starting point for aqueous compatibility in cell-based assays, making it a preferred choice for early-stage hit-to-lead efforts.

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